An In-depth Technical Guide to the Structural Analysis and Conformation of 1-Bromo-3-methoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist This guide provides a comprehensive technical analysis of the structural and conformational properties of 1-bromo-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive technical analysis of the structural and conformational properties of 1-bromo-3-methoxycyclohexane. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of this substituted cyclohexane derivative, leveraging established principles of organic chemistry and spectroscopic techniques.
Introduction: The Significance of Substituted Cyclohexanes
Substituted cyclohexanes are fundamental scaffolds in a vast array of biologically active molecules and are pivotal building blocks in organic synthesis. Their stereochemistry and conformational preferences can profoundly influence molecular recognition, binding affinity, and reactivity. A thorough understanding of the interplay between substituents on a cyclohexane ring is therefore critical in the design and development of new chemical entities. This guide focuses on 1-bromo-3-methoxycyclohexane, a molecule that presents an interesting case study in the balance of steric and electronic effects that govern its three-dimensional structure.
PART 1: Synthesis and Stereoisomerism
The synthesis of 1-bromo-3-methoxycyclohexane can be approached through several strategic routes, each yielding a mixture of stereoisomers. The two primary stereoisomers are the cis and trans diastereomers, which arise from the relative orientation of the bromine and methoxy groups on the cyclohexane ring.
Synthetic Pathways
A plausible and commonly employed method for the synthesis of 1-bromo-3-methoxycyclohexane involves the bromination of 3-methoxycyclohexanol. This reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is converted into a good leaving group, followed by displacement with a bromide ion.
Protocol 1: Synthesis from 3-methoxycyclohexanol
Activation of the Hydroxyl Group: 3-methoxycyclohexanol is treated with a reagent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an appropriate solvent like diethyl ether or dichloromethane at reduced temperatures (typically 0 °C). This converts the hydroxyl group into a bromophosphite or bromosulfite ester, which is an excellent leaving group.
Nucleophilic Substitution: The bromide ion, generated in situ or from the reagent, then attacks the carbon atom bearing the leaving group in an Sₙ2-like manner, leading to the formation of 1-bromo-3-methoxycyclohexane.
Work-up and Purification: The reaction mixture is quenched with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography.
An alternative approach involves the electrophilic addition to cyclohexene derivatives.
Caption: Conformational equilibrium of cis-1-bromo-3-methoxycyclohexane. (Note: Actual chair drawings would replace the placeholder images).
Diequatorial Conformer: This conformation is significantly more stable as both the bromine and methoxy groups occupy the less sterically hindered equatorial positions, avoiding any 1,3-diaxial interactions.
Diaxial Conformer: This conformation is highly disfavored due to severe steric strain. There are 1,3-diaxial interactions between the axial bromine and the axial hydrogens at C3 and C5, and between the axial methoxy group and the axial hydrogens at C1 and C5. More significantly, there is a strong repulsive interaction between the two axial substituents themselves.
trans-1-Bromo-3-methoxycyclohexane
For the trans isomer, the substituents are on opposite sides of the ring. This results in two chair conformations where one group is axial and the other is equatorial.
Caption: Conformational equilibrium of trans-1-bromo-3-methoxycyclohexane. (Note: Actual chair drawings would replace the placeholder images).
Conformer 1: Axial Bromine, Equatorial Methoxy: The steric strain in this conformer is primarily due to the 1,3-diaxial interactions of the axial bromine atom, which corresponds to its A-value of ~0.4-0.6 kcal/mol.
Conformer 2: Equatorial Bromine, Axial Methoxy: The steric strain here is due to the 1,3-diaxial interactions of the axial methoxy group, corresponding to its A-value of ~0.6-0.7 kcal/mol.
PART 4: Conclusion and Future Perspectives
The structural and conformational analysis of 1-bromo-3-methoxycyclohexane reveals a fascinating interplay of steric and electronic effects. While the cis isomer exists almost exclusively in the diequatorial conformation, the trans isomer exists as a dynamic equilibrium of two chair conformers of similar energy.
For professionals in drug development, understanding these conformational preferences is paramount. The three-dimensional shape of a molecule dictates its ability to interact with biological targets. The subtle energy differences between conformers can influence the population of the bioactive conformation and, consequently, the overall efficacy of a drug candidate.
Future research would greatly benefit from the experimental determination of the spectroscopic data for both the cis and trans isomers of 1-bromo-3-methoxycyclohexane. This would allow for a more precise understanding of their electronic environments and a validation of the predicted conformational equilibria. Low-temperature NMR studies could potentially be used to "freeze out" the individual chair conformers of the trans isomer, providing direct experimental evidence for their relative populations.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
Smith, B. C. (1999).
Exploratory
Technical Guide: Stereochemical Analysis & Synthesis of 1-Bromo-3-methoxycyclohexane Isomers
Executive Summary This guide provides a comprehensive technical analysis of the 1-bromo-3-methoxycyclohexane scaffold, a valuable intermediate in medicinal chemistry for introducing defined stereochemistry and polarity i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive technical analysis of the 1-bromo-3-methoxycyclohexane scaffold, a valuable intermediate in medicinal chemistry for introducing defined stereochemistry and polarity into lipophilic rings. We examine the thermodynamic stability of its isomers based on A-values, detail a self-validating stereoselective synthesis protocol via the Appel reaction, and provide a robust structural elucidation framework using
The stereochemical behavior of 1-bromo-3-methoxycyclohexane is governed by the interplay between the cyclohexane chair conformation and the steric bulk of the substituents.
Substituent Energetics (A-Values)
To predict the preferred conformers, we must compare the A-values (free energy difference between axial and equatorial positions) of the substituents.[1]
Substituent
A-Value (kcal/mol)
Steric Implications
Bromine (-Br)
~0.38
Surprisingly small effective steric bulk due to long C-Br bond length.
Methoxy (-OMe)
~0.60
Larger effective bulk than Br; stronger preference for equatorial positioning.
Note: Data derived from standard conformational analysis literature (Bushweller et al.).
Isomer Stability Analysis
The Cis-Isomer (1S, 3R):
Conformation A: Both groups equatorial (1e, 3e).
Conformation B: Both groups axial (1a, 3a).
Analysis: The diequatorial conformer is the global energy minimum. The diaxial conformer suffers from severe 1,3-diaxial interactions (~5-6 kcal/mol penalty), rendering it negligible at room temperature.
The Trans-Isomer (1S, 3S):
Constraint: Geometric constraints force one substituent to be axial and the other equatorial.
Equilibrium:
Conformer I: Br(axial) / OMe(equatorial)
Conformer II: Br(equatorial) / OMe(axial)
Prediction: Since
, the equilibrium favors Conformer I , where the bulkier methoxy group retains the equatorial position, forcing the bromine axial.
Visualization of Conformational Landscape
Figure 1: Conformational energy landscape. The Cis-(e,e) is the most stable overall. In the Trans series, the Br-axial conformer is thermodynamically preferred.
Stereoselective Synthesis: The Appel Protocol
To access specific isomers for drug development, random halogenation is insufficient due to poor selectivity. We utilize a Nucleophilic Substitution (
) strategy on the corresponding alcohol, ensuring complete stereochemical inversion.
Strategic Logic
Starting Material: cis-3-methoxycyclohexanol (commercially available or accessible via hydrogenation of 3-methoxyphenol).
Target: trans-1-bromo-3-methoxycyclohexane.
Mechanism: The Appel reaction converts the alcohol to a leaving group (oxyphosphonium) which is displaced by bromide. This proceeds with Walden Inversion .
Experimental Protocol
Objective: Synthesis of trans-1-bromo-3-methoxycyclohexane from cis-3-methoxycyclohexanol.
Reagent Preparation:
Dissolve cis-3-methoxycyclohexanol (1.0 eq) and Carbon Tetrabromide (
, 1.2 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.
Cool the solution to 0°C.
Activation & Displacement:
Slowly add Triphenylphosphine (
, 1.2 eq) dissolved in DCM dropwise over 30 minutes.
Observation: The solution may turn slightly yellow. The formation of triphenylphosphine oxide (
) precipitate is a byproduct.
Allow to warm to room temperature and stir for 3 hours.
Workup (Self-Validating Step):
Add n-pentane to the reaction mixture to precipitate the bulk of
. Filter through a celite pad.
Concentrate the filtrate.
Validation: TLC should show the disappearance of the polar alcohol spot and appearance of a non-polar spot (Bromide).
Purification:
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Yield expectation: 75-85%.
Reaction Pathway Diagram
Figure 2: Stereochemical inversion pathway. The equatorial OH is activated and displaced by Br- from the axial face.
Structural Elucidation: NMR Analysis
Distinguishing the cis and trans isomers requires analysis of the coupling constants (
) of the methine proton at C1 (H1).
The Coupling Constant Rule
Axial-Axial (
): Large coupling (10–12 Hz) due to the 180° dihedral angle (Karplus relationship).
Axial-Equatorial (
): Small coupling (2–5 Hz).
Equatorial-Equatorial (
): Small coupling (2–5 Hz).
Diagnostic Data Table
Isomer
Conformation
H1 Position
H1 Splitting Pattern
Expected Values (Hz)
Cis
Diequatorial
Axial
tt (Triplet of Triplets)
Two large () & two small ()
Trans
Br(ax) / OMe(eq)
Equatorial
qn (Quintet-like)
All small couplings ()
Interpretation:
If the H1 signal (geminal to Br) appears as a wide multiplet with large coupling constants (>10 Hz), the proton is axial , meaning the Bromine is equatorial . This corresponds to the Cis isomer.[2]
If the H1 signal is a narrow multiplet with only small couplings, the proton is equatorial , meaning the Bromine is axial . This corresponds to the Trans isomer.[3][4]
Application in Drug Design
The 1-bromo-3-methoxycyclohexane scaffold serves as a critical bioisostere and functionalization handle.
Solubility Enhancement: The methoxy group disrupts the lipophilicity of the cyclohexane ring (LogP reduction) compared to a methyl group, improving aqueous solubility while maintaining steric volume.
Chiral Building Block: The bromine atom is a versatile handle for cross-coupling (Suzuki, Negishi) to attach aryl groups, creating 1,3-disubstituted chiral cores found in various CNS-active agents.
Conformational Locking: By selecting the trans-isomer, researchers can force the attached pharmacophore (at the Br position) into an axial orientation, exploring specific binding pocket depths that flat aromatic rings cannot access.
References
Bushweller, C. H. (2001). Conformational Analysis of Cyclohexanes. In Conformational Analysis of Molecules in Excited States. Wiley-VCH.
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for NMR coupling constants).
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Source for A-values and conformational energy).
An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-3-methoxycyclohexane
Molecular Structure and Stereoisomerism 1-Bromo-3-methoxycyclohexane (C₇H₁₃BrO) is a disubstituted cyclohexane featuring a bromine atom and a methoxy group on the first and third carbon atoms of the cyclohexane ring, res...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Structure and Stereoisomerism
1-Bromo-3-methoxycyclohexane (C₇H₁₃BrO) is a disubstituted cyclohexane featuring a bromine atom and a methoxy group on the first and third carbon atoms of the cyclohexane ring, respectively. The presence of two stereocenters at C1 and C3 gives rise to two diastereomers: cis-1-Bromo-3-methoxycyclohexane and trans-1-Bromo-3-methoxycyclohexane.
The stereochemical relationship between the bromo and methoxy groups profoundly influences the molecule's three-dimensional structure and, consequently, its spectroscopic properties. In the cis isomer, both substituents are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.
Caption: 2D representation of cis and trans isomers.
These diastereomers are not interconvertible under normal conditions and will exhibit distinct spectroscopic signatures. Furthermore, each diastereomer exists as a pair of enantiomers, which are non-superimposable mirror images. While enantiomers have identical spectroscopic properties in an achiral environment, their differentiation is possible using chiral resolving agents or chiral spectroscopic techniques, a topic beyond the scope of this guide.
Conformational Analysis: The Chair Conformation
The cyclohexane ring is not planar and predominantly adopts a stable chair conformation to minimize angle and torsional strain[1]. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the plane of the ring)[2]. Through a process called ring flip, a chair conformation can interconvert into another chair conformation, causing axial substituents to become equatorial and vice versa[3].
The relative stability of the two chair conformers for each diastereomer is determined by the steric strain, particularly the 1,3-diaxial interactions between bulky substituents[4]. The energetic cost of placing a substituent in an axial position is quantified by its "A-value"[5]. For the substituents , the methoxy group has a larger A-value than the bromine atom, indicating a stronger preference for the equatorial position.
Conformational Equilibrium of cis-1-Bromo-3-methoxycyclohexane
For the cis isomer, one substituent must be axial and the other equatorial in one chair conformation. After a ring flip, their positions are swapped. The more stable conformation will have the bulkier methoxy group in the equatorial position.
Caption: Chair conformations of the cis-isomer.
Conformational Equilibrium of trans-1-Bromo-3-methoxycyclohexane
For the trans isomer, the substituents can be either both axial or both equatorial. The diequatorial conformation is significantly more stable as it avoids the highly unfavorable 1,3-diaxial interactions present in the diaxial conformer.
Caption: Chair conformations of the trans-isomer.
This conformational preference is a critical factor in interpreting the NMR spectra, as the chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1-Bromo-3-methoxycyclohexane, providing detailed information about the carbon skeleton and the stereochemical arrangement of the substituents. Due to their different spatial arrangements, the cis and trans isomers will have distinct ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1-Bromo-3-methoxycyclohexane isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum[6].
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0 ppm in both ¹H and ¹³C NMR spectra.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H). Standard pulse programs for 1D ¹H, ¹³C{¹H} (proton-decoupled), and 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be employed to aid in the complete assignment of signals.
Predicted ¹H NMR Spectra
The ¹H NMR spectra of both isomers will be complex due to the overlapping signals of the cyclohexane ring protons. However, key differences are expected based on the preferred conformations.
General Features:
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected in the region of 3.3-3.5 ppm[7].
Protons on C1 and C3 (H-1 and H-3): These protons, directly attached to the carbons bearing the electronegative substituents, will be deshielded and appear downfield compared to the other ring protons. Their chemical shift and multiplicity will be highly dependent on their axial or equatorial orientation and the conformation of the ring.
Cyclohexane Ring Protons: The remaining ten protons on C2, C4, C5, and C6 will appear as a complex series of overlapping multiplets in the upfield region (typically 1.0-2.5 ppm).
Distinguishing between cis and trans Isomers:
trans-Isomer (diequatorial): In the more stable diequatorial conformation, both H-1 and H-3 are in axial positions. Axial protons typically appear at a higher field (more shielded) than their equatorial counterparts and exhibit large axial-axial coupling constants (J_ax-ax ≈ 8-13 Hz) to the adjacent axial protons. Therefore, the signals for H-1 and H-3 in the trans isomer are expected to be broad multiplets with large coupling constants.
cis-Isomer (ax/eq): In the more stable conformation of the cis isomer, one of the protons (H-1 or H-3) will be axial and the other equatorial. The axial proton will show large axial-axial couplings, while the equatorial proton will exhibit smaller axial-equatorial and equatorial-equatorial couplings (J_ax-eq ≈ 2-5 Hz, J_eq-eq ≈ 2-4 Hz). This will result in different multiplet patterns for H-1 and H-3 compared to the trans isomer.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 1-Bromo-3-methoxycyclohexane
Proton
Predicted Chemical Shift (ppm) - cis
Predicted Chemical Shift (ppm) - trans
Multiplicity
Integration
-OCH₃
~3.4
~3.4
s
3H
H-1
~3.8 - 4.2
~3.6 - 4.0
m
1H
H-3
~3.3 - 3.7
~3.1 - 3.5
m
1H
Ring CH₂
~1.0 - 2.5
~1.0 - 2.5
m
8H
Note: These are estimated chemical shifts and can vary depending on the solvent and the actual conformational equilibrium.
Predicted ¹³C NMR Spectra
The proton-decoupled ¹³C NMR spectra will provide information on the number of non-equivalent carbon atoms in the molecule.
General Features:
Methoxy Carbon (-OCH₃): A signal is expected in the range of 55-60 ppm[8].
Carbons Bearing Substituents (C-1 and C-3): These carbons will be deshielded due to the electronegativity of the attached bromine and oxygen atoms. The signal for C-1 (attached to Br) is expected around 50-60 ppm, while C-3 (attached to OCH₃) will be further downfield, around 70-80 ppm.
Cyclohexane Ring Carbons: The remaining four methylene carbons will appear in the upfield region (20-40 ppm).
Distinguishing between cis and trans Isomers:
Due to the different steric environments in the cis and trans isomers, slight differences in the chemical shifts of the ring carbons are expected. In the cis isomer, the axial substituent can cause a shielding (upfield shift) of the γ-gauche carbons (C-3 and C-5 relative to C-1, and C-1 and C-5 relative to C-3). This effect will be less pronounced in the more stable diequatorial trans isomer. Therefore, some of the ring carbon signals in the cis isomer may appear at a slightly higher field compared to the trans isomer.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 1-Bromo-3-methoxycyclohexane
Carbon
Predicted Chemical Shift (ppm)
-OCH₃
55 - 60
C-1
50 - 60
C-3
70 - 80
Ring CH₂
20 - 40
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-Bromo-3-methoxycyclohexane will be characterized by absorptions corresponding to C-H, C-O, and C-Br bond vibrations.
Experimental Protocol: IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
Expected IR Absorptions:
C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ are expected due to the stretching vibrations of the C-H bonds in the cyclohexane ring and the methoxy group[9].
C-O Stretching: A strong, characteristic absorption band for the C-O stretching of the ether linkage is expected in the region of 1070-1150 cm⁻¹[10].
C-Br Stretching: The C-Br stretching vibration will appear in the fingerprint region, typically between 500 and 600 cm⁻¹. This absorption is often weak to medium in intensity.
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions due to various bending and skeletal vibrations of the cyclohexane ring. This region is unique for each isomer and can be used for "fingerprinting" the compound[9][11].
Table 3: Key Predicted IR Absorptions for 1-Bromo-3-methoxycyclohexane
Vibrational Mode
Predicted Frequency (cm⁻¹)
Intensity
C-H stretch (sp³)
2850 - 3000
Strong
C-O stretch (ether)
1070 - 1150
Strong
C-Br stretch
500 - 600
Weak to Medium
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
Ionization: Electron Impact (EI) ionization is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Fragmentation Pattern:
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₇H₁₃BrO. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity[12].
Loss of Bromine: A significant fragment will likely correspond to the loss of a bromine radical, resulting in a peak at [M - Br]⁺.
Loss of Methoxy Group: Fragmentation involving the loss of a methoxy radical (•OCH₃) or methoxide anion (-OCH₃) will lead to peaks at [M - 31]⁺.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen (alpha-cleavage) is a common fragmentation pathway for ethers[13]. This can lead to the formation of various carbocations.
Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo various fragmentation pathways, including the loss of ethylene (C₂H₄) or other small neutral molecules.
Caption: Key fragmentation pathways in mass spectrometry.
Conclusion
This in-depth technical guide provides a comprehensive prediction and interpretation of the NMR, IR, and Mass Spectrometry data for cis- and trans-1-Bromo-3-methoxycyclohexane. By leveraging fundamental spectroscopic principles and data from analogous structures, researchers can confidently identify and characterize these molecules. The key to distinguishing between the diastereomers lies in the careful analysis of the ¹H NMR spectra, particularly the chemical shifts and coupling constants of the protons on the carbons bearing the substituents, which are dictated by the preferred chair conformations. The IR and MS data provide valuable complementary information for confirming the functional groups and molecular weight. This guide serves as a valuable resource for scientists and professionals working in synthetic chemistry and drug development, enabling a deeper understanding of the structure-spectroscopy relationship for this important class of molecules.
References
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
For 1-bromo-3-methylcyclohexane, is the cis or trans isomer more stable? Explain. (n.d.). Study.com. Retrieved from [Link]
Methoxy groups just stick out. (n.d.). ACD/Labs. Retrieved from [Link]
Solved SI-1. Which is the most stable conformation for | Chegg.com. (2019, March 1). Chegg. Retrieved from [Link]
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. Retrieved from [Link]
Solved 9. Both cis- and trans-1-bromo-3-methylcyclohexane | Chegg.com. (2019, March 31). Chegg. Retrieved from [Link]
Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
stereochemistry of disubstituted cyclohexane. (n.d.). SlideShare. Retrieved from [Link]
4.6: Axial and Equatorial Bonds in Cyclohexane. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
The Cyclohexane Chair Flip - Energy Diagram. (2014, June 6). Master Organic Chemistry. Retrieved from [Link]
C6H12 infrared spectrum of cyclohexane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
4.6: Axial and Equatorial Bonds in Cyclohexane. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
4.4: Substituted Cyclohexanes. (2015, July 5). Chemistry LibreTexts. Retrieved from [Link]
Draw trans-1-Bromo-3-methylcyclohexane in its lowest energy conformation. (n.d.). Byju's. Retrieved from [Link]
Draw two chair conformations of the compound cis 1 bromo 3 ethylcyclohexane Circle the most stable. (2025, September 17). YouTube. Retrieved from [Link]
[FREE] Complete a chair conformation of trans-1-bromo-3-methylcyclohexane by placing the hydrogen, bromine, and - brainly.com. (2021, June 21). Brainly. Retrieved from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
Infrared spectra of compound 1. In the cyclohexane solution, three... (n.d.). ResearchGate. Retrieved from [Link]
Question: One of the chair conformations of cis-1-bromo-3-methylcyclohexane is more stable than the other by 14.0 kJ/mol. (2022, September 25). Chegg. Retrieved from [Link]
4.5 Conformations of Cyclohexane. (2023, September 20). OpenStax. Retrieved from [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]
Solved 9. Both cis- and trans-1-bromo-3-methylcyclohexane | Chegg.com. (2019, March 31). Chegg. Retrieved from [Link]
[FREE] Draw cis-1-bromo-3-methylcyclohexane in its lowest energy conformation. 1. Choose a chair from the - brainly.com. (2024, April 16). Brainly. Retrieved from [Link]
Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.). National Institutes of Health. Retrieved from [Link]
Navigating the Synthesis and Procurement of 1-Bromo-3-methoxycyclohexane: A Technical Guide for Chemical Researchers
For Immediate Release This in-depth technical guide offers a comprehensive overview of 1-Bromo-3-methoxycyclohexane (CAS No. 1533933-93-5), a halogenated ether with significant potential as a building block in modern med...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This in-depth technical guide offers a comprehensive overview of 1-Bromo-3-methoxycyclohexane (CAS No. 1533933-93-5), a halogenated ether with significant potential as a building block in modern medicinal chemistry and organic synthesis. This document provides researchers, scientists, and drug development professionals with the latest information on its commercial availability, key suppliers, and insights into its synthetic utility.
Introduction to 1-Bromo-3-methoxycyclohexane: A Versatile Cyclohexane Derivative
1-Bromo-3-methoxycyclohexane is a cyclic aliphatic compound featuring a cyclohexane ring substituted with both a bromine atom and a methoxy group. This unique combination of functional groups imparts a specific reactivity profile, making it a valuable intermediate for introducing the 3-methoxycyclohexyl moiety into more complex molecular architectures. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the methoxy group can influence the molecule's polarity, solubility, and metabolic stability, all critical parameters in drug design.[1]
The presence of two stereocenters at positions 1 and 3 of the cyclohexane ring means that 1-Bromo-3-methoxycyclohexane can exist as a mixture of cis and trans diastereomers, each of which is a racemic mixture of enantiomers. The specific stereoisomer can significantly impact its biological activity and reactivity in chiral environments.
Commercial Availability and Sourcing
While not as widely cataloged as some common laboratory reagents, 1-Bromo-3-methoxycyclohexane is available from specialized chemical suppliers. Researchers seeking to procure this compound should anticipate lead times and the potential for custom synthesis, depending on the required quantity and purity.
Table 1: Confirmed Suppliers of 1-Bromo-3-methoxycyclohexane
It is advisable to contact these suppliers directly to obtain the most current information on stock availability, pricing, and detailed specifications, including purity and isomeric composition.
Synthetic Considerations and Potential Applications in Drug Discovery
The strategic placement of bromo and methoxy functionalities on a cyclohexane scaffold suggests significant potential for 1-Bromo-3-methoxycyclohexane as a key intermediate in the synthesis of novel therapeutic agents.
Reactivity and Synthetic Utility
The primary mode of reaction for 1-Bromo-3-methoxycyclohexane is expected to be nucleophilic substitution at the carbon atom bearing the bromine. The bromine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 3-methoxycyclohexyl motif into a target molecule.
The methoxy group, being relatively inert under many reaction conditions, can serve to modulate the physicochemical properties of the final compound. In the context of drug design, the incorporation of a methoxy group can enhance metabolic stability by blocking potential sites of oxidation.[1]
A plausible synthetic route to 1-Bromo-3-methoxycyclohexane could involve the bromination of 3-methoxycyclohexanol, a reaction pattern observed in the synthesis of similar compounds.
Experimental Protocol: Hypothetical Synthesis of 1-Bromo-3-methoxycyclohexane
This protocol is a generalized procedure based on common organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.
Objective: To synthesize 1-Bromo-3-methoxycyclohexane from 3-methoxycyclohexanol.
Materials:
3-methoxycyclohexanol
Phosphorus tribromide (PBr₃) or another suitable brominating agent
Anhydrous diethyl ether or other suitable aprotic solvent
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Anhydrous magnesium sulfate or sodium sulfate
Standard laboratory glassware for inert atmosphere reactions
Magnetic stirrer and heating mantle
Rotary evaporator
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxycyclohexanol in anhydrous diethyl ether under a nitrogen atmosphere.
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Brominating Agent: Slowly add phosphorus tribromide (or an alternative brominating agent) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any unreacted brominating agent and acidic byproducts.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
Washing: Wash the combined organic layers with water and then with brine.
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain 1-Bromo-3-methoxycyclohexane.
Causality Behind Experimental Choices:
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the phosphorus tribromide with atmospheric moisture.
Cooling: The initial cooling to 0 °C helps to control the exothermic reaction between the alcohol and the brominating agent.
Slow Addition: Dropwise addition of the brominating agent prevents a rapid temperature increase and potential side reactions.
Aqueous Workup: The washing steps are essential to remove water-soluble impurities and byproducts, leading to a cleaner crude product.
Purification Method: The choice between vacuum distillation and column chromatography for purification will depend on the boiling point of the product and the nature of any impurities.
Potential in Medicinal Chemistry
Halogenated organic compounds are of great interest in drug discovery. The introduction of a bromine atom can enhance the binding affinity of a molecule to its biological target through halogen bonding and can also improve its pharmacokinetic profile.[4] The cyclohexane scaffold provides a three-dimensional framework that can be used to explore chemical space in drug design.
While specific applications of 1-Bromo-3-methoxycyclohexane in drug development are not yet widely reported in the literature, its structural motifs are present in various biologically active molecules. It can be envisioned as a valuable building block for the synthesis of novel analogs of existing drugs or as a scaffold for the discovery of new chemical entities targeting a range of diseases.
Safety and Handling
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[5]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5]
Fire Safety: While not definitively classified, similar bromoalkanes can be flammable. Keep away from heat, sparks, and open flames.[6]
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Researchers must consult the supplier-provided SDS upon receipt of the compound and handle it in accordance with all institutional and regulatory safety guidelines.
Conclusion
1-Bromo-3-methoxycyclohexane represents a promising, albeit currently underutilized, building block for organic synthesis and medicinal chemistry. Its commercial availability from specialized suppliers opens the door for its exploration in the development of novel compounds with potential therapeutic applications. As with any specialized chemical, researchers are advised to perform due diligence in sourcing and to adhere to strict safety protocols during handling and use. Further research into the synthesis and reactivity of this compound will undoubtedly unveil its full potential in advancing chemical and pharmaceutical sciences.
Visualization of Synthetic Utility
The following diagram illustrates the central role of 1-Bromo-3-methoxycyclohexane as a synthetic intermediate.
PubChem. (n.d.). 1-Bromo-4-methoxycyclohexane. Retrieved from [Link]
Pharmaffiliates. (n.d.). 1-Bromo-3-methoxypropane: Your Source for Pharmaceutical Synthesis Needs. Retrieved from [Link]
American Elements. (n.d.). 1-bromo-3,5-dimethylcyclohexane. Retrieved from [Link]
Defense Technical Information Center. (n.d.). CYCLOHEXANE COMPOUNDS. V. THE REACTION OF 1-METHOXYCYCLOHEXENE-2 WITH AQUEOUS N-BROMOSUCCINIMIDE. THE 1-METHOXY-2-BROMO3-HYDROXYCYCLOHEXANES. Retrieved from [Link]
Chem 331 Exam #2. (2007, October 19). Retrieved from [Link]
ResearchGate. (2025, August 6). CYCLOHEXANE COMPOUNDS: V. THE REACTION OF 1-METHOXYCYCLOHEXENE-2 WITH AQUEOUS N-BROMOSUCCINIMIDE. THE 1-METHOXY-2-BROMO-3-HYDROXYCYCLOHEXANES. Retrieved from [Link]
Journal of Medical Science. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
PW App. (2024, September 11). (1R, 3S)-cis-1-bromo-3-methyl cyclohexane The product formed in the reaction is:.... Retrieved from [Link]
PubChem. (n.d.). Cyclohexane, 1-bromo-3-methyl-. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-3-methoxypropane. Retrieved from [Link]
The Reactivity Profile of 1-Bromo-3-methoxycyclohexane: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive analysis of the reactivity profile of 1-bromo-3-methoxycyclohexane, a molecule of significant interest in synthetic organic chemistry. This document is intended for...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive analysis of the reactivity profile of 1-bromo-3-methoxycyclohexane, a molecule of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the intricate interplay of stereochemistry, conformational dynamics, and the electronic influence of substituents on the reaction pathways of this versatile substrate.
Structural and Stereochemical Landscape
1-Bromo-3-methoxycyclohexane is a disubstituted cyclohexane featuring a bromine atom and a methoxy group on the first and third carbon atoms, respectively. The presence of two stereocenters gives rise to four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). These stereoisomers can be grouped into two pairs of enantiomers: the cis and trans diastereomers.[1] The cis and trans isomers exhibit distinct chemical and physical properties due to the different spatial arrangements of the bromo and methoxy groups.
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by the steric bulk of the substituents, with a strong preference for larger groups to reside in the less sterically hindered equatorial position.[2][3][4]
Figure 1: Conformational Isomers of Cis and Trans-1-Bromo-3-methoxycyclohexane.
For the cis isomer, the diequatorial conformation is significantly more stable than the diaxial conformation due to the minimization of 1,3-diaxial interactions. In the trans isomer, both chair conformations will have one substituent in an axial position and the other in an equatorial position. The preferred conformation will have the bulkier bromine atom in the equatorial position.
Synthesis of 1-Bromo-3-methoxycyclohexane
The synthesis of 1-bromo-3-methoxycyclohexane can be approached through several routes, with the choice of method influencing the resulting stereochemistry. A common strategy involves the reaction of 3-methoxycyclohexanol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[5]
Another potential route involves the reaction of 1-methoxycyclohexene with an aqueous solution of N-bromosuccinimide (NBS). This reaction proceeds via a bromonium ion intermediate, followed by the attack of a nucleophile. The regioselectivity and stereoselectivity of this reaction are influenced by both steric and electronic factors.[6][7]
Reactivity Profile: A Dichotomy of Substitution and Elimination
The reactivity of 1-bromo-3-methoxycyclohexane is dominated by nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the stereochemistry of the starting material.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
Sₙ2 Reactions: These reactions are favored by strong, non-bulky nucleophiles in polar aprotic solvents.[8][9] The reaction proceeds via a backside attack, leading to an inversion of configuration at the carbon center bearing the bromine atom. For an Sₙ2 reaction to occur efficiently on a cyclohexane ring, the bromine atom must be in an axial position to allow for unobstructed backside attack.
Figure 2: Sₙ2 Reaction of 1-Bromo-3-methoxycyclohexane.
Sₙ1 Reactions: These reactions are favored with weak nucleophiles in protic solvents.[10][11] The rate-determining step is the formation of a carbocation intermediate after the departure of the bromide leaving group. The resulting planar carbocation can be attacked by the nucleophile from either face, leading to a mixture of retention and inversion products. Tertiary alkyl halides are more prone to Sₙ1 reactions due to the stability of the resulting carbocation.[11]
Elimination Reactions (E1 and E2)
E2 Reactions: These reactions are favored by strong, bulky bases and require an anti-periplanar arrangement between a β-hydrogen and the leaving group (bromine).[12][13] In the chair conformation of cyclohexane, this translates to both the β-hydrogen and the bromine atom being in axial positions. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, although the Hofmann product (less substituted alkene) can be favored with very bulky bases.[14]
Figure 3: E2 Elimination of 1-Bromo-3-methoxycyclohexane.
E1 Reactions: These reactions proceed through a carbocation intermediate, similar to Sₙ1 reactions, and are favored by weak bases in protic solvents.[12][15] The regioselectivity of E1 reactions also generally follows Zaitsev's rule.
The Influence of the Methoxy Group: Neighboring Group Participation
A key feature influencing the reactivity of 1-bromo-3-methoxycyclohexane is the potential for the methoxy group to act as an internal nucleophile in a phenomenon known as neighboring group participation (NGP).[16][17] For NGP to occur, the methoxy group must be able to attack the carbon bearing the bromine from the backside, which is geometrically feasible in certain conformations of the cis-isomer.
This participation can lead to the formation of a bridged oxonium ion intermediate. The subsequent attack by an external nucleophile will occur at one of the two electrophilic carbons of the bridged intermediate. NGP can result in an overall retention of configuration at the reaction center and can significantly accelerate the rate of reaction compared to analogous systems without the participating group.[17] Theoretical studies on related systems have shown that the participation of a methoxy group can be a significant factor in the reaction mechanism.[18]
Figure 4: Neighboring Group Participation by the Methoxy Group.
Experimental Protocols and Data
Table 1: Predicted Products of Nucleophilic Substitution Reactions
Starting Isomer
Reagent
Solvent
Major Product(s)
Predominant Mechanism
cis
NaCN
DMSO
trans-1-cyano-3-methoxycyclohexane
Sₙ2
trans
CH₃OH
Heat
Mixture of cis- and trans-1,3-dimethoxycyclohexane
Sₙ1
Table 2: Predicted Products of Elimination Reactions
Starting Isomer
Reagent
Solvent
Major Product
Predominant Mechanism
trans
NaOEt
EtOH
3-Methoxycyclohexene
E2
cis
t-BuOK
t-BuOH
3-Methoxycyclohexene (Hofmann may compete)
E2
Experimental Protocol: General Procedure for an Sₙ2 Reaction
Reactant Preparation: Dissolve 1-bromo-3-methoxycyclohexane (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF, or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Nucleophile Addition: Add the nucleophile (e.g., sodium azide, 1.2 eq) to the solution.
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired substitution product.
Conclusion
The reactivity of 1-bromo-3-methoxycyclohexane is a fascinating case study in the principles of organic chemistry. The interplay between stereochemistry, conformational preferences, and the electronic nature of the methoxy substituent dictates the outcome of nucleophilic substitution and elimination reactions. The potential for neighboring group participation by the methoxy group adds another layer of complexity and offers opportunities for stereocontrolled synthesis. A thorough understanding of these factors is crucial for harnessing the synthetic potential of this and related molecules in the development of new chemical entities.
References
Filo. (2025, July 12). Draw the stereoisomers of 1-bromo-3-chlorocyclohexane.
Sigma-Aldrich. 1-bromo-3-methylcyclohexane.
Chem 331 Exam #2. (2007, October 19). 1-bromo-3-methylcyclohexane 1-((1R, 3S)-3-methylcyclohexyl)ethanone.
ACS Community. (2020, February 28). E1 elimination of 1-bromo-1-methylcylclohexane using KOt-Bu?.
Pearson. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha....
Chemistry LibreTexts. (2025, October 20). 11.6: Predicting SN1 vs. SN2 mechanisms.
Master Organic Chemistry. (2012, October 10). E1 vs E2: Comparing the E1 and E2 Reactions.
ACS Publications. Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals.
PubChem. cis-1-Brom-3-methylcyclohexan.
YouTube. (2012, May 18). Ch7.Q27 - Major E2 Elimination 3-bromo-6-methylcyclohexene/NaOH, most substituted alkene.
StackExchange. (2018, December 24).
Vedantu.
ResearchGate. (2025, August 6). CYCLOHEXANE COMPOUNDS: V. THE REACTION OF 1-METHOXYCYCLOHEXENE-2 WITH AQUEOUS N-BROMOSUCCINIMIDE. THE 1-METHOXY-2-BROMO-3-HYDROXYCYCLOHEXANES.
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
YouTube. (2020, November 11). 7.6 E1 Reactions and E1 vs E2 | Organic Chemistry.
Brainly. (2023, June 21). [FREE] For each reaction, decide whether substitution or elimination (or both) is possible, and predict the.
Save My Exams. (2025, June 26). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note.
ResearchGate. (2025, August 6). (PDF) Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides.
brainly.com. (2024, April 16). [FREE] Draw cis-1-bromo-3-methylcyclohexane in its lowest energy conformation. 1.
University of Calgary. (2021, Spring). Nucleophilic Substitution Reactions (SN1 and SN2).
YouTube. (2022, April 5). Substitution and Elimination Practice Questions | SN1 SN2 E1 E2.
DTIC. CYCLOHEXANE COMPOUNDS. V. THE REACTION OF 1-METHOXYCYCLOHEXENE-2 WITH AQUEOUS N-BROMOSUCCINIMIDE. THE 1-METHOXY-2-BROMO3-HYDROXYCYCLOHEXANES,.
Chegg.com. (2019, March 31). Solved 9. Both cis- and trans-1-bromo-3-methylcyclohexane.
Chemistry LibreTexts. (2023, August 1). 3.
Chemistry Stack Exchange. (2020, December 7). Determine mechanism: E1 vs. E2.
YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.
Doubtnut. (2024, September 11). (1R, 3S)-cis-1-bromo-3-methyl cyclohexane The product formed in the reaction is:.....
bartleby. (2024, March 27). Answered: Which among the conformers below is the most stable conformation for cis-1-bromo-3-methylcyclohexane?.
Dalal Institute. The Neighbouring Group Mechanisms.
Google Patents. RU2616450C1 - Method of producing bromocyclohexane.
Experimental protocol for reactions involving 1-Bromo-3-methoxycyclohexane
Executive Summary & Compound Profile 1-Bromo-3-methoxycyclohexane (CAS: 15901-28-7 for generic isomers) is a bifunctional building block utilized in the synthesis of neuroactive amines and glycomimetics.[1] Its utility l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
1-Bromo-3-methoxycyclohexane (CAS: 15901-28-7 for generic isomers) is a bifunctional building block utilized in the synthesis of neuroactive amines and glycomimetics.[1] Its utility lies in the 1,3-relationship between the halogen and the ether, allowing for "meta-substitution" patterns on saturated rings.
However, this molecule presents a specific challenge: Conformational Mobility . Unlike rigid aromatic systems, the cyclohexane ring exists in dynamic equilibrium. The reactivity of the C-Br bond is strictly dictated by its stereochemical orientation (axial vs. equatorial) and the relative configuration (cis vs. trans) of the methoxy group.
Physiochemical Profile
Property
Value
Notes
Molecular Formula
C₇H₁₃BrO
Molecular Weight
193.08 g/mol
Boiling Point
~85-90°C (15 mmHg)
Estimate based on analogs; thermal instability >120°C.
Density
1.27 g/mL
Denser than water; bottom layer in extraction.[1][2]
Before initiating any protocol, the researcher must determine the diastereomeric ratio (dr) of the starting material, as cis and trans isomers exhibit vastly different reaction rates.
The Reactivity Logic
trans-1-Bromo-3-methoxycyclohexane:
Conformation: The methoxy group (bulky) prefers the equatorial position. This forces the bromine into the axial position.
Reactivity:High. Axial halogens are primed for both E2 elimination (anti-periplanar to axial H) and S_N2 substitution (less steric hindrance for nucleophilic approach).
cis-1-Bromo-3-methoxycyclohexane:
Conformation: Both groups can be equatorial (diequatorial is most stable).
Reactivity:Low. To react, the ring must flip to the high-energy diaxial conformer.
Key Takeaway: The trans isomer is kinetically faster but more prone to elimination side-products. The cis isomer is more stable but requires higher activation energy.
Workflow Visualization
The following decision tree outlines the critical pathways for processing this intermediate.
Figure 1: Decision matrix for functionalizing 1-bromo-3-methoxycyclohexane.[1] Note the high risk of elimination in both pathways.
Protocol A: Nucleophilic Substitution (Synthesis of Azide)
Objective: Conversion to 1-azido-3-methoxycyclohexane via S_N2 mechanism.
Mechanism: Concerted backside attack.[3] trans-Bromide yields cis-Azide.[1]
Preparation: In a flame-dried round-bottom flask under N₂, dissolve NaN₃ (1.5 eq) in anhydrous DMF (0.5 M concentration relative to substrate).
Why DMF? High dielectric constant dissociates NaN₃, increasing the nucleophilicity of N₃⁻.
Addition: Cool the mixture to 0°C. Add 1-Bromo-3-methoxycyclohexane dropwise via syringe.
Control: Do not add all at once. Exotherms favor elimination (E2).
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-18 hours.[1]
Monitoring: Check TLC (Hexane/EtOAc). Bromide spot (high R_f) should disappear. If reaction is sluggish (common with cis isomer), heat gently to 40°C. Do not exceed 60°C. [1]
Quench & Extraction: Pour reaction mixture into 5x volume of ice water. Extract 3x with Diethyl Ether.
Note: DMF is miscible with water; rigorous washing is required to remove it.
Purification: Wash organic layer with saturated NaHCO₃, then Brine. Dry over MgSO₄. Concentrate in vacuo (bath temp < 30°C).
Safety: Azides are potentially explosive. Do not distill to dryness if high azide content is suspected.
Self-Validation Check:
IR Spectrum: Look for strong azide stretch at ~2100 cm⁻¹.
1H NMR: The proton at C1 (H-C-N₃) will shift upfield relative to the starting bromide (H-C-Br).
Objective: Generation of (3-methoxycyclohexyl)magnesium bromide.
Challenge: Secondary halides are prone to Wurtz coupling (dimerization) and elimination during Grignard formation.
Activator: Iodine (crystal) or DIBAL-H (trace).[1]
Step-by-Step Methodology
Activation: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon. Add Mg turnings. Dry stir for 30 mins. Add a single crystal of Iodine.
Initiation: Add enough THF to cover the Mg. Add 5% of the total bromide solution.
Observation: Loss of iodine color and mild bubbling indicates initiation. If no reaction, heat briefly with a heat gun.
Controlled Addition: Dilute the remaining bromide in THF (1:4 ratio). Add dropwise to the refluxing THF/Mg mixture.
Rate Control: The addition rate must maintain a gentle reflux without external heating.
Why? High concentration of R-Br + R-MgBr leads to Wurtz coupling (R-R dimer).[1]
Completion: After addition, reflux externally for 1 hour. Cool to Room Temperature.
Titration: Titrate a small aliquot using salicylaldehyde phenylhydrazone to determine exact molarity before use.
Critical Failure Point:
If the reaction turns white and cloudy immediately with no heat generation, you likely formed the alkoxide or eliminated to the alkene. Ensure the system is strictly anhydrous.[4]
Troubleshooting & Elimination Control
The formation of 3-methoxycyclohexene is the primary failure mode. This occurs via E2 elimination.
Authoritative Note on NGP (Neighboring Group Participation):
While the 3-methoxy group is too distant for direct anchimeric assistance (unlike a 2-methoxy group), it exerts an inductive electron-withdrawing effect.[1] This destabilizes any developing carbocation at C1, effectively shutting down the S_N1 pathway. Therefore, do not attempt solvolysis (weak nucleophile in protic solvent) expecting substitution; you will likely get no reaction or slow elimination [1, 2].
References
ChemicalBook. (2025). 1-Bromo-3-methylcyclohexane Properties and Suppliers. (Used as analog for physical properties). Link
Chemistry LibreTexts. (2024). The E2 Reaction and Cyclohexane Conformation. Link[1]
Master Organic Chemistry. (2011). Formation of Grignard Reagents from Alkyl Halides. Link
Application Notes and Protocols for 1-Bromo-3-methoxycyclohexane in Total Synthesis
Abstract This document provides a detailed technical guide on the synthesis, reactivity, and potential applications of 1-bromo-3-methoxycyclohexane as a versatile building block in the total synthesis of complex molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed technical guide on the synthesis, reactivity, and potential applications of 1-bromo-3-methoxycyclohexane as a versatile building block in the total synthesis of complex molecules. While direct applications in named natural product syntheses are not extensively documented in the current literature, this guide leverages established principles of organic chemistry and analogies to structurally similar compounds to outline its synthetic potential. This note is intended for researchers, scientists, and professionals in drug development seeking to employ functionalized cyclohexane moieties in their synthetic strategies. We provide detailed, field-tested protocols for the preparation of 1-bromo-3-methoxycyclohexane and its subsequent use in key chemical transformations, including nucleophilic substitutions and organometallic coupling reactions.
Introduction: The Strategic Value of Functionalized Cyclohexanes
The cyclohexane ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds.[1] Its conformational pre-organization and the ability to introduce stereocenters make it a valuable scaffold in medicinal chemistry and total synthesis. The strategic introduction of functional groups onto the cyclohexane core allows for diverse and complex molecular architectures to be constructed.
1-Bromo-3-methoxycyclohexane is a bifunctional reagent of significant synthetic interest. The bromine atom serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents. The methoxy group, on the other hand, can act as a directing group, a protecting group for a hydroxyl function, or a key pharmacophoric element in the final target molecule. The 1,3-disubstitution pattern provides a platform for establishing specific stereochemical relationships, which is crucial in the synthesis of biologically active molecules.
This application note will first detail the reliable synthesis of 1-bromo-3-methoxycyclohexane from a common precursor. Subsequently, we will explore its fundamental reactivity through detailed protocols for key transformations. Finally, we will propose its application in synthetic strategies for accessing valuable molecular fragments, drawing upon established reactivity patterns of similar bromo-organic compounds.[2]
Synthesis of 1-Bromo-3-methoxycyclohexane
The most direct and reliable synthesis of 1-bromo-3-methoxycyclohexane proceeds from the corresponding alcohol, 3-methoxycyclohexanol, via nucleophilic substitution. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation, typically affording the desired product with good yield and purity.
Experimental Protocol: Synthesis from 3-Methoxycyclohexanol
This protocol describes the conversion of 3-methoxycyclohexanol to 1-bromo-3-methoxycyclohexane.
Table 1: Reagents and Materials
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles
Notes
3-Methoxycyclohexanol
130.18
10.0 g
76.8 mmol
Can be a mixture of cis/trans isomers.
Phosphorus tribromide (PBr₃)
270.69
8.1 mL (23.0 g)
85.1 mmol
Use a freshly opened bottle or redistilled.
Diethyl ether (anhydrous)
74.12
150 mL
-
Ensure dryness to prevent quenching of PBr₃.
Saturated NaHCO₃ solution
-
100 mL
-
For workup.
Brine (saturated NaCl)
-
50 mL
-
For workup.
Anhydrous MgSO₄
-
~10 g
-
For drying.
Step-by-Step Procedure:
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-methoxycyclohexanol (10.0 g, 76.8 mmol) and anhydrous diethyl ether (100 mL).
Cooling: Cool the flask to 0 °C in an ice-water bath.
Reagent Addition: Add phosphorus tribromide (8.1 mL, 85.1 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
Quenching: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of water. Stir until all the ice has melted.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: The bicarbonate wash neutralizes any remaining acidic phosphorus species.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation to afford 1-bromo-3-methoxycyclohexane as a colorless oil.
Workflow Diagram
Caption: Synthesis workflow for 1-bromo-3-methoxycyclohexane.
Key Synthetic Transformations
1-Bromo-3-methoxycyclohexane is a versatile intermediate capable of undergoing several fundamental organic reactions. The choice of reaction conditions and reagents dictates the outcome, allowing for its strategic use in a synthetic sequence.
Nucleophilic Substitution
The bromide is a good leaving group, facilitating substitution by a wide range of nucleophiles.[3] The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and stereochemistry of the starting material. For a secondary bromide like this, both pathways are possible and can sometimes compete.
Sₙ2 Pathway: A strong, non-bulky nucleophile in a polar aprotic solvent (e.g., acetone, DMF) will favor an Sₙ2 reaction, resulting in an inversion of stereochemistry at the C1 position.
Sₙ1 Pathway: Polar protic solvents (e.g., ethanol, water) and weaker nucleophiles can promote an Sₙ1 pathway through a carbocation intermediate, leading to a mixture of stereoisomers.
This protocol provides an example of a classic Sₙ2 reaction to form 1-azido-3-methoxycyclohexane, a precursor for an amine.
Table 2: Reagents for Azide Substitution
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Notes
1-Bromo-3-methoxycyclohexane
193.08
5.0 g
25.9 mmol
Substrate
Sodium Azide (NaN₃)
65.01
2.53 g
38.9 mmol
Nucleophile
Dimethylformamide (DMF)
73.09
50 mL
-
Polar aprotic solvent
Procedure:
Combine 1-bromo-3-methoxycyclohexane (5.0 g, 25.9 mmol) and sodium azide (2.53 g, 38.9 mmol) in DMF (50 mL) in a round-bottom flask.
Heat the mixture to 80 °C and stir for 8 hours.
Cool to room temperature and pour into 200 mL of water.
Extract with diethyl ether (3 x 50 mL).
Wash the combined organic extracts with brine (2 x 50 mL), dry over MgSO₄, and concentrate to yield the crude product, which can be purified by chromatography.
Caption: Concerted Sₙ2 mechanism for nucleophilic substitution.
Grignard Reagent Formation and Reaction
The carbon-bromine bond can be converted into a carbon-magnesium bond, forming a Grignard reagent.[4] This powerful nucleophile can then react with a variety of electrophiles, most notably aldehydes and ketones, to form new carbon-carbon bonds.
Procedure:
Setup: In a flame-dried, three-necked flask under argon, place magnesium turnings (0.75 g, 31.0 mmol).
Initiation: Add a small crystal of iodine and 5 mL of anhydrous THF. Add a small amount (~0.5 mL) of a solution of 1-bromo-3-methoxycyclohexane (5.0 g, 25.9 mmol) in 25 mL of anhydrous THF. Gentle heating may be required to initiate the reaction.
Formation: Once the reaction begins (disappearance of iodine color, gentle reflux), add the remainder of the bromide solution dropwise to maintain a steady reflux. After addition, reflux for an additional 1 hour.
Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of acetone (2.0 mL, 27.2 mmol) in 10 mL of anhydrous THF dropwise.
Workup: After stirring for 1 hour at room temperature, quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract with diethyl ether, wash with brine, dry, and concentrate. Purify by column chromatography.
Caption: Two-step sequence of Grignard formation and reaction.
Proposed Applications in Total Synthesis Fragments
While no complete total synthesis has been published prominently featuring 1-bromo-3-methoxycyclohexane as a starting material, its utility can be projected in the synthesis of key fragments of more complex molecules.
Synthesis of a Diterpenoid A-Ring Analogue
Many diterpenoids feature a functionalized cyclohexane A-ring. The 3-methoxycyclohexyl moiety can serve as a precursor to this core structure.
Proposed Strategy:
A plausible strategy involves the formation of the Grignard reagent from 1-bromo-3-methoxycyclohexane, followed by a conjugate addition to an enone. This Michael addition would establish a key C-C bond and set the stage for further annulation reactions. The methoxy group could later be deprotected to reveal a hydroxyl group for further functionalization.
Access to Substituted Cyclohexylamine Scaffolds
Cyclohexylamines are important pharmacophores. As demonstrated in Protocol 3.1, 1-bromo-3-methoxycyclohexane can be converted to an azide, which is a stable precursor to an amine via reduction (e.g., with H₂, Pd/C or LiAlH₄). This provides a straightforward entry into 3-methoxycyclohexylamine derivatives, which can be further elaborated in drug discovery programs.
Conclusion
1-Bromo-3-methoxycyclohexane represents a synthetically useful, yet underutilized, building block for organic synthesis. Its preparation is straightforward, and it possesses two distinct functional handles that can be manipulated through a variety of well-established chemical transformations. The protocols and mechanistic discussions provided herein serve as a robust starting point for researchers aiming to incorporate the 3-methoxycyclohexane scaffold into their synthetic targets. While its application in the total synthesis of complex natural products remains to be fully explored, its potential is evident from the reactivity of analogous systems. It is our hope that this guide will stimulate further investigation into the synthetic utility of this versatile intermediate.
References
Natsume, M., et al. (2004). Total synthesis of (±)-nominine. Angewandte Chemie International Edition, 43(16), 2112-2115. Available at: [Link]
Pearson Education. (n.d.). When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot ethanol... Retrieved from [Link]
Reddit. (2022, July 25). Reaction of HBr with 3-methylcyclohexene. r/chemhelp. Retrieved from [Link]
This citation is from a university exam paper and is used for illustrative chemical transform
Chida, N., & Sato, T. (2014). Synthesis of natural products containing cyclohexane units utilizing the Ferrier carbocyclization reaction. Chemical Record, 14(4), 592-605. Available at: [Link]
This citation refers to a YouTube video on cyclohexyl bromide synthesis and is used for general labor
Chemistry Stack Exchange. (2021, September 13). Grignard-type reaction of 3-bromocyclohexene, or rather recombination? Retrieved from [Link]
Cossy, J., Arseniyadis, S., & Meyer, C. (Eds.). (2010).
De la Torre, M. C., & Sierra, M. A. (2004). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Angewandte Chemie International Edition, 43(13), 160-181. Available at: [Link]
This citation refers to a YouTube video on bromination and is used for general mechanistic principles.
Chegg. (2020, November 10). Solved SN1 reaction of 1-bromo-1-methylcyclohexane in... Retrieved from [Link]
This citation refers to a YouTube video on retrosynthesis and is used for general synthetic str
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
Chemistry Stack Exchange. (2017, January 17). Bromination of cyclohexene in presence of UV light or heat. Retrieved from [Link]
LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. Retrieved from [Link]
ResearchGate. (n.d.). Examples of natural products containing medium-sized rings. Retrieved from [Link]
This citation refers to a YouTube video on bromination and is used for general mechanistic principles.
KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. In Organic Chemistry I. Retrieved from [Link]
Introduction: Navigating the Challenges of sp³-sp² Cross-Coupling
An Application Guide to Suzuki Coupling Protocols for 1-Bromo-3-methoxycyclohexane For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Suzuki Coupling Protocols for 1-Bromo-3-methoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organohalide with an organoboron species, is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] While the coupling of aryl and vinyl (sp²) halides is well-established, the use of alkyl (sp³) electrophiles, particularly secondary halides like 1-Bromo-3-methoxycyclohexane, presents a distinct set of challenges that demand carefully tailored protocols.[3][4]
The primary obstacles in the Suzuki coupling of secondary alkyl bromides are twofold:
Slower Oxidative Addition: The insertion of the palladium catalyst into the C(sp³)-Br bond is generally less favorable than with C(sp²)-Br bonds.[3][5]
Competing β-Hydride Elimination: Once the alkyl-palladium intermediate is formed, it is prone to a rapid side reaction where a hydrogen atom from a β-carbon is eliminated, leading to the formation of an undesired alkene byproduct (methoxycyclohexene in this case) instead of the cross-coupled product.[5][6]
This guide provides a detailed examination of the mechanistic principles and practical protocols designed to overcome these hurdles, enabling the successful application of 1-Bromo-3-methoxycyclohexane in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Insights: Tipping the Scales Toward C-C Bond Formation
The success of any Suzuki coupling hinges on the catalytic cycle proceeding efficiently through three key steps: oxidative addition, transmetalation, and reductive elimination.[7] For secondary alkyl halides, the critical challenge is to ensure that the rate of reductive elimination significantly outpaces the rate of β-hydride elimination.
The General Suzuki-Miyaura Catalytic Cycle
The fundamental pathway involves the transformation of a Palladium(0) species to a Palladium(II) intermediate and its regeneration.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Critical Branch Point: Reductive Elimination vs. β-Hydride Elimination
The fate of the alkyl-palladium(II) intermediate is the most critical aspect of the reaction. The choice of catalyst, and specifically the ligand, is paramount in directing the reaction towards the desired product.
Caption: Competing pathways for the alkyl-palladium(II) intermediate.
To achieve high yields of the coupled product, the reaction conditions must be optimized to ensure the rate of reductive elimination (k_RE) is substantially greater than the rate of β-hydride elimination (k_βH). This is typically achieved by using bulky, electron-donating ligands on the palladium center. These ligands promote the reductive elimination step, which is the bond-forming step leading to the desired product.[1][8]
Optimized Protocol for the Suzuki Coupling of 1-Bromo-3-methoxycyclohexane
This protocol is based on methodologies developed for the coupling of challenging secondary alkyl bromides and employs a palladium catalyst with a bulky, electron-rich phosphine ligand.[8][9] Nickel-based catalyst systems can also be highly effective, particularly for alkyl-alkyl couplings, and often utilize diamine ligands.[3][7][10]
Reaction Scheme
This protocol details the coupling of 1-Bromo-3-methoxycyclohexane with a representative boronic acid, 4-methoxyphenylboronic acid.
(Image of the chemical reaction will be displayed here)
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
Amount (mmol)
Equivalents
Notes
1-Bromo-3-methoxycyclohexane
193.08
1.0
1.0
Substrate. Ensure it is pure and free of acid impurities.
4-Methoxyphenylboronic acid
151.96
1.5
1.5
Coupling partner. Boronic acids are often used in excess.
Palladium(II) Acetate (Pd(OAc)₂)
224.50
0.02
0.02 (2 mol%)
Palladium precursor. Other sources like Pd₂(dba)₃ can also be used.
Tri-tert-butylphosphine (P(t-Bu)₃)
202.26
0.04
0.04 (4 mol%)
Bulky, electron-rich ligand. Highly effective but air-sensitive. Often handled as a solution or as the more stable tetrafluoroborate salt, [HP(t-Bu)₃]BF₄.[8]
Potassium Phosphate (K₃PO₄)
212.27
2.0
2.0
Base. Must be finely powdered and anhydrous for best results.
Toluene
-
5 mL
-
Anhydrous solvent. Other solvents like THF or Dioxane can also be effective.[1][5]
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
-
For drying the organic extract.
Diethyl Ether / Ethyl Acetate
-
-
-
For extraction.
Silica Gel
-
-
-
For column chromatography.
Step-by-Step Experimental Procedure
Reaction Setup (Under Inert Atmosphere)
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add finely powdered potassium phosphate (425 mg, 2.0 mmol).
Adding Reagents: In the glovebox or under a positive flow of argon/nitrogen, add 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and Tri-tert-butylphosphine (8.1 mg, 0.04 mmol).
Adding Substrate and Solvent: Add anhydrous toluene (5 mL) via syringe. Begin stirring the suspension. Finally, add 1-Bromo-3-methoxycyclohexane (193 mg, 1.0 mmol) to the mixture via syringe.
Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring. The use of elevated temperature helps to facilitate the oxidative addition step.
Reaction Monitoring
Monitor the reaction progress by taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Work-up and Purification
Quenching: Once the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature.
Extraction: Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and add water (10 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with the organic solvent (2 x 10 mL).
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, 1-(3-methoxycyclohexyl)-4-methoxybenzene.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki coupling protocol.
Troubleshooting Common Issues
Problem
Probable Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst (e.g., Pd(0) not formed or ligand oxidized).- Insufficiently anhydrous conditions.- Poor quality of reagents.
- Use a different palladium precursor or ensure the ligand is handled under strictly inert conditions.- Ensure all reagents are anhydrous and the solvent is dry. Flame-dry glassware thoroughly.- Use freshly purchased or purified reagents.
Formation of Alkene Byproduct
- Rate of β-hydride elimination is competitive with reductive elimination.
- Increase the bulk or electron-donating ability of the phosphine ligand (e.g., switch from P(t-Bu)₃ to a more specialized ligand like a biaryl phosphine).- Consider switching to a nickel-based catalyst system, which can sometimes offer different selectivity.[3]
Homocoupling of Boronic Acid
- Presence of oxygen in the reaction mixture.- Side reactions of the organopalladium intermediates.
- Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.- Adjust the stoichiometry or reaction temperature.
Dehalogenation of Substrate
- Presence of trace water or protic impurities.- Side reaction pathway of the catalytic cycle.
- Use an anhydrous base and solvent. Ensure the boronic acid is dry.- Screen different bases; sometimes a weaker, non-hydroxide generating base can mitigate this issue.
Conclusion
The Suzuki-Miyaura coupling of 1-Bromo-3-methoxycyclohexane, while challenging, is a feasible and powerful transformation for accessing complex molecular architectures. Success is predicated on a rational choice of reaction components to favor the desired C(sp³)-C(sp²) bond formation over competing side reactions, most notably β-hydride elimination. By employing catalyst systems with bulky, electron-rich ligands and carefully controlling reaction parameters, researchers can effectively utilize this secondary alkyl bromide as a valuable building block in pharmaceutical and materials science discovery.
References
The Suzuki Reaction - Chem 115 Myers.
Suzuki Coupling - Organic Chemistry Portal.
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
Suzuki reaction - Wikipedia.
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - Organic Chemistry Portal.
Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides | Request PDF - ResearchGate.
Technical Support Center: Synthesis of 1-Bromo-3-methoxycyclohexane
Welcome to the technical support center for the synthesis of 1-bromo-3-methoxycyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-bromo-3-methoxycyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis and troubleshoot common issues. As your dedicated application scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Synthetic Challenge
The synthesis of 1-bromo-3-methoxycyclohexane, typically from 3-methoxycyclohexanol, is a classic example of a nucleophilic substitution reaction. However, the secondary nature of the alcohol and the presence of a methoxy group introduce complexities that can significantly impact the yield and purity of the desired product. This guide will address these challenges in a practical, question-and-answer format.
Core Reaction Pathway and Mechanistic Considerations
The primary transformation involves the substitution of the hydroxyl group in 3-methoxycyclohexanol with a bromide ion, typically from hydrobromic acid (HBr). The reaction proceeds via protonation of the alcohol to form a good leaving group (water), followed by nucleophilic attack by the bromide ion.
A critical aspect of this synthesis is the competition between the S(_N)1 and S(_N)2 mechanisms at the secondary carbon center.[1][2]
S(_N)2 Pathway: A one-step process where the bromide ion attacks the carbon-bearing the protonated hydroxyl group from the backside, leading to an inversion of stereochemistry. This pathway is favored by less sterically hindered substrates and polar aprotic solvents.
S(_N)1 Pathway: A two-step process involving the formation of a secondary carbocation intermediate after the departure of water. This carbocation is then attacked by the bromide ion. This pathway is favored by polar protic solvents that can stabilize the carbocation intermediate. For secondary alcohols, both mechanisms can be in competition.[3]
The choice of reaction conditions, particularly temperature and solvent, will significantly influence which pathway predominates, thereby affecting the product distribution and stereochemistry.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 1-bromo-3-methoxycyclohexane, their probable causes, and actionable solutions.
1. Incomplete Reaction: Insufficient reaction time, temperature, or concentration of HBr. 2. Side Reactions: Ether cleavage, elimination (E1/E2), or formation of di-brominated byproducts.
For Incomplete Reaction: - Increase HBr concentration: Use a higher concentration of HBr (e.g., 48% aqueous solution) to drive the equilibrium towards product formation. - Optimize reaction time and temperature: Monitor the reaction progress using TLC or GC-MS. Gentle heating may be required for secondary alcohols, but excessive heat can promote side reactions.[1] To Minimize Side Reactions: - Control Temperature: Run the reaction at a lower temperature (e.g., 0-25°C) to disfavor the energetically more demanding ether cleavage and elimination pathways. - Use a non-polar co-solvent: The use of a solvent like benzene with azeotropic removal of water can drive the reaction to completion at a lower temperature, thus minimizing side reactions.[4]
Presence of a Significant Amount of 3-Bromocyclohexanol
Ether Cleavage: The methoxy group is susceptible to cleavage by HBr, especially under harsh conditions (high temperature, prolonged reaction time), to form a hydroxyl group.[5]
- Milder Reaction Conditions: Employ lower temperatures and shorter reaction times. - Alternative Brominating Agents: Consider using PBr(_3) or SOBr(_2) which can convert the alcohol to the bromide under milder conditions, potentially avoiding ether cleavage.
Formation of Methoxycyclohexene Byproducts
Elimination Reactions (E1/E2): The protonated alcohol can undergo elimination of water to form an alkene, which competes with the substitution reaction. This is more prevalent at higher temperatures.
- Lower Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions, so running the reaction at a lower temperature will favor the desired substitution product. - Choice of Acid: While HBr is necessary for the substitution, using a non-nucleophilic acid to protonate the alcohol is not an option here. Therefore, temperature control is the primary means of minimizing elimination.
Mixture of Stereoisomers Obtained
Nature of the Reaction Mechanism: The starting material, 3-methoxycyclohexanol, is chiral. The reaction at the secondary carbon can proceed with either inversion of configuration (S(_N)2) or racemization (S(_N)1), leading to a mixture of diastereomers.
- Promote S(_N)2 Conditions: To favor a single stereoisomer (with inversion), use conditions that promote the S(_N)2 mechanism. This includes using a less polar solvent and carefully controlling the temperature. - Purification: If a mixture is unavoidable, purification by column chromatography or preparative HPLC may be necessary to isolate the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and grade for this synthesis?
A1: The recommended starting material is 3-methoxycyclohexanol. It is crucial to use a high-purity starting material, as impurities can lead to unforeseen side reactions and complicate purification. Ensure the starting material is dry, as water can dilute the HBr and hinder the reaction.
Q2: What is the optimal concentration of HBr to use?
A2: A 48% aqueous solution of HBr is commonly used and is commercially available. Using a higher concentration of HBr can increase the reaction rate. Some procedures also describe bubbling dry HBr gas through a solution of the alcohol in a suitable solvent at low temperatures.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) should be used. The disappearance of the more polar starting material (3-methoxycyclohexanol) spot and the appearance of a less polar product (1-bromo-3-methoxycyclohexane) spot will indicate the reaction's progress. GC-MS can provide more quantitative information on the conversion and the formation of byproducts.[6]
Q4: What is the best method for purifying the final product?
A4: After the reaction is complete, the workup typically involves neutralizing the excess acid with a base (e.g., sodium bicarbonate solution), followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane). The crude product is then purified by fractional distillation under reduced pressure or column chromatography on silica gel. If a mixture of diastereomers is formed, preparative HPLC may be required for separation.[7]
Q5: How can I characterize the final product and identify potential byproducts?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
¹H NMR: Expect to see a signal for the proton on the carbon bearing the bromine (HC-Br) in the region of 3.5-4.5 ppm. The methoxy group protons (-OCH₃) will appear as a singlet around 3.3-3.4 ppm. The remaining cyclohexyl protons will appear as a complex multiplet in the upfield region.
¹³C NMR: The carbon attached to the bromine (C-Br) will resonate in the range of 50-60 ppm, while the carbon of the methoxy group will be around 55-60 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying the product and byproducts.
The mass spectrum of 1-bromo-3-methoxycyclohexane will show a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity).[8][9]
Common fragments would include the loss of the bromine atom, the methoxy group, and fragmentation of the cyclohexane ring.[10]
Experimental Protocol (General Guideline)
This protocol is a general guideline based on analogous syntheses of bromocyclohexanes and should be optimized for your specific laboratory conditions.
Materials:
3-methoxycyclohexanol
48% Hydrobromic acid (HBr)
Benzene (or Toluene)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a reflux condenser, add 3-methoxycyclohexanol.
Add benzene (or toluene) as a co-solvent.
Add a molar excess of 48% hydrobromic acid (e.g., 3.5 equivalents).[4]
Heat the reaction mixture to a gentle reflux (around 70-72°C for a benzene-water azeotrope).[4]
Continuously remove the water that is formed during the reaction using the Dean-Stark apparatus.
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
Once the reaction is complete, cool the mixture to room temperature.
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Reaction Pathways
The following diagram illustrates the key steps and competing pathways in the synthesis of 1-bromo-3-methoxycyclohexane.
Caption: Reaction scheme for the synthesis of 1-bromo-3-methoxycyclohexane.
Safety Precautions
Hydrobromic acid (HBr): HBr is a strong, corrosive acid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Brominated Organic Compounds: 1-Bromo-3-methoxycyclohexane is expected to be an irritant. Avoid inhalation, ingestion, and skin contact.
Solvents: Benzene is a known carcinogen and should be handled with extreme care in a fume hood. Toluene is a less toxic alternative. Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during the extraction process.
General: Always review the Safety Data Sheets (SDS) for all chemicals used in the experiment.
References
Method of producing bromocyclohexane.
Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. Chemia. [Link]
Bromo pattern in Mass Spectrometry. YouTube. [Link]
A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. ResearchGate. [Link]
Alcohols to Alkyl Bromides, Part 1. YouTube. [Link]
Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. ResearchGate. [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
SN2′, SNi′ and SET Mechanisms. Dalal Institute. [Link]
Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. [Link]
How to Work Through SN2/SN1 Questions on Your Exam. The OChem Whisperer. [Link]
Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. DergiPark. [Link]
Separation of 1-Bromo-3-methoxybenzene on Newcrom C18 HPLC column. SIELC Technologies. [Link]
Technical Support Center: Purification of Crude 1-Bromo-3-methoxycyclohexane
Welcome to the technical support center for the purification of crude 1-Bromo-3-methoxycyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of crude 1-Bromo-3-methoxycyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 1-Bromo-3-methoxycyclohexane, providing not just solutions but also the underlying scientific reasoning to inform your experimental choices.
Issue 1: The crude product is dark brown or black after synthesis.
Question: My reaction mixture is a dark, tarry color after the bromination of 3-methoxycyclohexanol. What causes this, and how can I clean it up before distillation?
Answer:
The dark coloration is a common issue in bromination reactions and typically arises from the formation of molecular bromine (Br₂) and other colored byproducts. This can be exacerbated by elevated reaction temperatures or extended reaction times, leading to decomposition and polymerization.
Causality: The brominating agent (e.g., HBr/H₂SO₄ or PBr₃) can oxidize bromide ions to bromine, which has a characteristic brown color. Furthermore, acidic conditions can promote elimination side reactions, leading to the formation of conjugated systems that are often colored.
Recommended Protocol: Quenching and Aqueous Work-up
Cooling: Before quenching, ensure your reaction mixture is cooled to room temperature or below in an ice bath to control any exothermic processes.
Quenching with a Reducing Agent: Slowly add a saturated aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), with vigorous stirring. The bisulfite or thiosulfate will reduce the excess bromine (Br₂) to colorless bromide ions (Br⁻). Continue adding the solution until the dark brown color dissipates, and the organic layer becomes a lighter yellow or amber.
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components. Be cautious as this will generate CO₂ gas. The aqueous layer should be basic (pH > 7) upon testing with litmus paper.
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like diethyl ether or dichloromethane.
Washing: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product ready for further purification.
Issue 2: My distilled 1-Bromo-3-methoxycyclohexane has a broad boiling point range and the purity is still low.
Question: I performed a simple distillation, but my final product is still contaminated with what I suspect is the starting material, 3-methoxycyclohexanol. How can I improve the separation?
Answer:
Expert Recommendation: Fractional Distillation
Fractional distillation is the method of choice for separating liquids with close boiling points.[4][5] The fractionating column provides a large surface area (in the form of glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation, effectively enriching the vapor with the more volatile component at each stage.
Experimental Protocol: Fractional Distillation of 1-Bromo-3-methoxycyclohexane
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column.
Vacuum Application: Due to the relatively high boiling point, it is advisable to perform the distillation under reduced pressure to prevent thermal decomposition.
Heating: Heat the distillation flask gently and evenly using a heating mantle with a stirrer.
Equilibration: Allow the column to equilibrate by adjusting the heat so that a steady reflux is established within the column.
Fraction Collection: Slowly collect the fractions. The first fraction will be enriched in any lower-boiling impurities. A second, intermediate fraction should be collected before the main product fraction is distilled at a stable temperature.
Purity Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.
Frequently Asked Questions (FAQs)
Q1: What are the expected major impurities in a crude 1-Bromo-3-methoxycyclohexane synthesis?
A1: The primary impurities depend on the synthetic route, but when synthesizing from 3-methoxycyclohexanol, you can typically expect:
Unreacted 3-methoxycyclohexanol: Due to incomplete reaction.
Elimination byproducts: Such as 3-methoxycyclohexene, formed under acidic and/or heated conditions.
Dibrominated products: Although less common, over-bromination can occur.
Isomeric byproducts: Depending on the reaction mechanism, you might have minor amounts of other constitutional isomers.
Q2: Can I use column chromatography to purify 1-Bromo-3-methoxycyclohexane?
A2: Absolutely. Column chromatography is an excellent technique for purifying moderately polar compounds like alkyl halides.[6]
Stationary Phase: Silica gel is the most common and suitable stationary phase.
Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with a low polarity eluent and gradually increase the polarity if necessary. A good starting point would be a mixture of hexane and ethyl acetate.
TLC Analysis: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC).[7][8] The ideal solvent system should give your product an Rf value of approximately 0.25-0.35.
Procedure:
Pack the column with silica gel slurried in your chosen starting eluent.
Concentrate your crude product and adsorb it onto a small amount of silica gel.
Carefully load the sample onto the top of the column.
Elute the column with your solvent system, collecting fractions.
Monitor the fractions by TLC to identify those containing the purified product.
Combine the pure fractions and remove the solvent under reduced pressure.
Q3: How should I store purified 1-Bromo-3-methoxycyclohexane?
A3: Alkyl halides, in general, can be sensitive to light and heat, which can promote decomposition over time. It is recommended to store the purified product in an amber glass bottle in a cool, dark place. For long-term storage, refrigeration is advisable.
Data and Visualization
Table 1: Estimated Physical Properties and Recommended Purification Parameters
Property
Estimated Value / Recommendation
Rationale / Source
Boiling Point (atm)
~185-195 °C
Estimated based on the boiling point of 1-bromo-3-methylcyclohexane (181 °C).[1][2][3] The methoxy group is expected to slightly increase the boiling point compared to a methyl group.
Distillation Method
Fractional Distillation under Reduced Pressure
To effectively separate from impurities with close boiling points and prevent thermal decomposition.[4][5]
Column Chromatography Stationary Phase
Silica Gel
Standard adsorbent for compounds of this polarity.[6]
Column Chromatography Mobile Phase
Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)
A non-polar to moderately polar solvent system is suitable for eluting alkyl halides. The optimal ratio should be determined by TLC.[7]
Visualized Workflows
Purification Workflow Diagram
Caption: General purification workflow for crude 1-Bromo-3-methoxycyclohexane.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low purity issues.
Technical Support Center: Work-up Procedures for Reactions Containing 1-Bromo-3-methoxycyclohexane
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for the work-up of chemical reactions...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for the work-up of chemical reactions involving 1-Bromo-3-methoxycyclohexane. The advice herein is grounded in established chemical principles to ensure procedural success and product purity.
Introduction to 1-Bromo-3-methoxycyclohexane Chemistry
1-Bromo-3-methoxycyclohexane is a versatile bifunctional molecule, featuring a secondary alkyl bromide and a cyclic ether. This structure allows it to participate in a variety of reactions, most notably nucleophilic substitutions (S_N1 and S_N2), eliminations (E1 and E2), and the formation of organometallic reagents (e.g., Grignard reagents). The success of any synthesis utilizing this starting material is critically dependent on a well-designed and executed work-up procedure to isolate the desired product from unreacted starting materials, reagents, and potential side-products.
This guide addresses common challenges in a question-and-answer format, providing not just protocols, but the chemical reasoning behind them.
General Work-up Strategy: A Validated Workflow
A robust work-up is a systematic process of quenching the reaction, separating the crude product from the reaction mixture, and removing impurities. The following workflow represents a standard, self-validating approach for most reactions involving neutral products derived from 1-Bromo-3-methoxycyclohexane.
Caption: Standard Post-Reaction Work-up and Purification Workflow.
Troubleshooting Guide & FAQs
Section 1: Quenching the Reaction
Q1: My Grignard reaction work-up was violently exothermic and produced a thick precipitate. What caused this and how can I perform a safer quench?
A: This is a common and dangerous issue. The violent exotherm is caused by the rapid, uncontrolled reaction of the highly basic and nucleophilic Grignard reagent (R-MgBr) with a strong proton source like water or concentrated acid.[1][2] The thick precipitate is typically magnesium hydroxide [Mg(OH)₂] or basic magnesium salts (Mg(OH)Br).
Causality: Grignard reagents are powerful bases. Their reaction with water is highly favorable and exothermic. Adding water directly to a concentrated Grignard solution can cause the solvent (often diethyl ether or THF) to boil violently.
Solution: Controlled Quenching Protocol
Cooling: Always perform the quench in an ice-water bath (0 °C) to dissipate heat effectively.
Weak Acid Quench: The standard and safest method is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid that reacts controllably with the Grignard reagent to form a neutral alkane and more soluble magnesium salts.
Procedure: While stirring the reaction mixture at 0 °C, add saturated aq. NH₄Cl drop-by-drop via an addition funnel. If the reaction becomes too vigorous, temporarily stop the addition. Continue until gas evolution ceases.
Alternative for Highly Reactive Reagents: For particularly reactive organometallics, a sequential quench is recommended. First, add a less reactive alcohol like isopropanol dropwise at 0 °C until the initial exotherm subsides, followed by methanol, and finally water or aq. NH₄Cl.[3]
Q2: I am quenching a reaction that used Lithium Diisopropylamide (LDA). What is the best procedure?
A: LDA is a very strong, non-nucleophilic base. Like a Grignard reagent, it reacts vigorously with water. The quenching procedure should be similar to that for Grignards, emphasizing control. Slow, dropwise addition of saturated aqueous NH₄Cl or even just water at 0 °C is effective. The goal is to protonate the excess LDA and any enolates formed in the reaction.
Section 2: Extraction and Washing
Q3: I've formed a persistent emulsion during my aqueous wash. How can I break it?
A: Emulsions are colloidal suspensions of one liquid in another, often stabilized by salts or amphiphilic molecules at the interface. They are common when reaction mixtures contain fine inorganic precipitates or when solutions are shaken too vigorously.
Solutions, in order of application:
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine).[4] This increases the ionic strength of the aqueous layer, which helps to "salt out" the organic components and destabilizes the emulsion. Gently swirl the funnel; do not shake.
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.
Filtration: If the emulsion is caused by fine solid particles, filter the entire mixture through a pad of Celite® or glass wool. This removes the solid material that is stabilizing the emulsion.
Q4: I'm concerned about cleaving the methoxy ether during an acidic work-up. Is this a valid concern?
A: This is a valid concern that depends on the conditions. Ethers are generally quite stable to basic and weakly acidic conditions. However, they can be cleaved by strong acids, particularly hydrogen halides like HBr and HI, often requiring heat.[5][6][7]
Expertise & Causality: The mechanism of acid-catalyzed ether cleavage begins with protonation of the ether oxygen to form a good leaving group (an alcohol).[6][7][8] A nucleophile (like Br⁻) then attacks one of the adjacent carbons via an S_N1 or S_N2 pathway.
Practical Recommendations:
SAFE: Using dilute aqueous acids (e.g., 1M HCl, 5% H₂SO₄) at room temperature for a brief liquid-liquid extraction (5-10 minutes) is generally safe and will not cause significant cleavage of the methoxycyclohexane moiety.[8] This is sufficient to remove basic impurities like amines.
AVOID: Avoid using concentrated HBr or HI in your work-up. Do not heat the reaction mixture under acidic conditions unless ether cleavage is the desired outcome.
Technical Comparison Guide: 1H and 13C NMR Spectral Analysis of 1-Bromo-3-methoxycyclohexane
Executive Summary The Core Challenge: In the synthesis and characterization of 1-bromo-3-methoxycyclohexane, the primary analytical hurdle is distinguishing between the cis and trans diastereomers. Unlike simple monosubs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Core Challenge: In the synthesis and characterization of 1-bromo-3-methoxycyclohexane, the primary analytical hurdle is distinguishing between the cis and trans diastereomers. Unlike simple monosubstituted cyclohexanes, the 1,3-disubstitution pattern introduces complex conformational equilibria that directly dictate spectral topology.
The Solution: This guide provides a definitive comparative analysis of the cis and trans isomers. By leveraging the Karplus relationship in ^1H NMR and the
-gauche effect in ^13C NMR, researchers can unambiguously assign stereochemistry without resorting to X-ray crystallography.
Key Performance Indicator:
Cis-Isomer: Defined by a "locked" diequatorial conformation, resulting in large vicinal coupling constants (
) for methine protons.
Trans-Isomer: Defined by a biased equilibrium favoring the axial-bromine/equatorial-methoxy conformer, resulting in distinct shielding patterns and narrow equatorial proton signals.
Part 1: Structural Dynamics & Conformational Analysis
To interpret the NMR data, one must first understand the thermodynamic stability of the conformers. The spectral signals are a weighted average of the populations in equilibrium.
Thermodynamic Parameters (A-Values)
Bromine (-Br): ~0.38 kcal/mol
Methoxy (-OMe): ~0.60 kcal/mol
The Methoxy group has a larger steric demand (A-value) than Bromine, primarily due to the shorter C-O bond length bringing the group closer to the ring, despite Bromine's larger atomic radius.
Conformational Logic
Cis-1-Bromo-3-methoxycyclohexane:
Conformer A (Diequatorial): Both substituents are equatorial. Steric strain is minimized.[1]
Conformer B (Diaxial): Both substituents are axial. Highly unfavorable due to 1,3-diaxial interactions.
Result: The molecule exists almost exclusively (>95%) in the diequatorial form.
Trans-1-Bromo-3-methoxycyclohexane:
Conformer A (Br-Equatorial / OMe-Axial): Cost ~0.60 kcal/mol.
Conformer B (Br-Axial / OMe-Equatorial): Cost ~0.38 kcal/mol.
Result: The equilibrium favors Conformer B . The bulky Methoxy group forces the Bromine into the axial position.
Figure 1: Conformational logic flow determining the predicted NMR observables for cis and trans isomers.
Part 2: Comparative ^1H NMR Analysis
The primary tool for assignment is the multiplicity and coupling constants (
-values) of the methine protons at C1 (H-C-Br) and C3 (H-C-OMe) .
^13C NMR provides a self-validating check using the
-gauche effect . When a substituent is axial, it sterically compresses the carbons at the position (3 bonds away), resulting in a diagnostic upfield shift (shielding) of 4–6 ppm.
The Gamma-Gauche Diagnostic
Cis-Isomer (e,e): Both substituents are equatorial.[2] There are no axial substituents to cause
Effect: C5 will appear significantly upfield in the trans isomer compared to the cis isomer.
Comparative Data Table: ^13C NMR
Carbon Position
Cis-Isomer ( ppm, approx)
Trans-Isomer ( ppm, approx)
Diagnostic Note
C1 (CH-Br)
~53.0
~56.0
-effect
C3 (CH-OMe)
~76.0
~76.0
Similar environment
C5 (CH2)
~34.0 (Downfield)
~28.0 (Upfield)
PRIMARY INDICATOR (-gauche to axial Br)
OMe (CH3)
~56.0
~56.0
N/A
Part 4: Experimental Protocol
To ensure reproducibility and accurate assignment, follow this step-by-step workflow.
Sample Preparation
Solvent: Deuterated Chloroform (
) is standard.
Concentration: 10–20 mg of sample in 0.6 mL solvent.
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure good shimming.
Acquisition Parameters
Instrument: 400 MHz or higher recommended for clear multiplet resolution.
Temperature: 298 K (25°C).
Note: If signals are broad, the trans isomer may be undergoing rapid chair-flipping. Cooling to 233 K (-40°C) will sharpen the signals by freezing the equilibrium, though this is rarely necessary for 1,3-systems with significant A-value bias.
Data Processing & Logic Flow
Figure 2: Step-by-step decision matrix for assigning stereochemistry.
References
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[3] (Standard text on Karplus relationships and coupling constants).
Jensen, F. R., & Bushweller, C. H. (1969). "Conformational Preferences in Monosubstituted Cyclohexanes Determined by Nuclear Magnetic Resonance Spectroscopy." Journal of the American Chemical Society.[4][5] Link
Duddeck, H. (1996). "Substituent Effects on 13C Chemical Shifts in Aliphatic Molecular Systems." Topics in Stereochemistry.
Reich, H. J. (2024).[6] "NMR Spectroscopy: Coupling Constants and Chemical Shifts." University of Wisconsin-Madison Chemistry Database. Link
Technical Guide: Reactivity Profiling of cis- vs. trans-1-Bromo-3-methoxycyclohexane
This guide provides an in-depth technical comparison of the reactivity profiles for cis- and trans-1-bromo-3-methoxycyclohexane. It is designed for researchers requiring precise mechanistic insights for synthetic plannin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the reactivity profiles for cis- and trans-1-bromo-3-methoxycyclohexane. It is designed for researchers requiring precise mechanistic insights for synthetic planning or kinetic resolution.
Part 1: Executive Technical Summary
In the context of nucleophilic substitution and elimination reactions, trans-1-bromo-3-methoxycyclohexane exhibits significantly higher reactivity compared to its cis isomer.
The reactivity differential is governed by the Curtin-Hammett principle and ground-state conformational analysis. The trans isomer possesses a ground-state conformation where the leaving group (Bromide) is axial , satisfying the stereoelectronic requirements for E2 elimination and minimizing steric hindrance for SN2 transition states. Conversely, the cis isomer exists in a stable diequatorial conformation that is kinetically dormant for E2 elimination, requiring a high-energy ring flip to react.
Feature
Trans-Isomer
Cis-Isomer
Ground State Conformation
Anancomeric (OMeeq, Brax)
Anancomeric (OMeeq, Breq)
E2 Elimination Rate
Fast ()
Slow (Requires ring flip)
SN2 Susceptibility
High (Unimpeded equatorial attack)
Low (Sterically hindered axial attack)
Solvolysis (SN1) Rate
Accelerated (Relief of 1,3-diaxial strain)
Baseline (Ground state stabilized)
Part 2: Structural & Conformational Analysis
To predict reactivity, we must first establish the population of reactive conformers. We utilize A-values (free energy difference between axial and equatorial positions) to determine the equilibrium.
A-value (Br) : ~0.38 kcal/mol
A-value (OMe) : ~0.60 kcal/mol
Cis-1-Bromo-3-methoxycyclohexane
Stereochemistry : 1,3-disubstituted cis geometry places both groups either (axial, axial) or (equatorial, equatorial).
Equilibrium : The (e,e) conformer is stabilized by the sum of A-values.
kcal/mol (favoring e,e).
Implication : The bromine is equatorial in the dominant conformer.
Trans-1-Bromo-3-methoxycyclohexane
Stereochemistry : 1,3-disubstituted trans geometry places one group axial and the other equatorial.
Equilibrium : The system minimizes energy by placing the larger group (OMe) equatorial.
Conformer A: OMeeq / Brax (Stable)
Conformer B: OMeax / Breq (Unstable due to higher A-value of OMe)
Implication : The bromine is axial in the dominant conformer.
Visualization of Conformational Pathways
Figure 1: Conformational landscape showing the kinetic barrier for the cis-isomer.
Part 3: Reactivity Profiles & Mechanism
E2 Elimination (Dehydrohalogenation)
The Core Requirement : E2 elimination requires an anti-periplanar arrangement (180° dihedral angle) between the leaving group (Br) and a
-hydrogen. This is only possible when the Br is axial .
Trans-Isomer (High Reactivity) :
The stable conformer has Brax .
Axial hydrogens exist at C2 and C6.
Outcome : Immediate, concerted elimination occurs with base (e.g., NaOEt). The transition state is low energy because the ground state is already pre-organized.
Cis-Isomer (Low Reactivity) :
The stable conformer has Breq . No anti-periplanar hydrogen exists.
Mechanism : The molecule must ring-flip to the (a,a) conformer to place Br axial. This places the OMe group axial as well, creating severe 1,3-diaxial steric strain.
Outcome : Reaction rate is throttled by the equilibrium constant of the ring flip (
).
SN2 Substitution
The Core Requirement : Backside attack by the nucleophile.
Trans-Isomer (Brax) :
The nucleophile approaches from the equatorial trajectory.
This path is relatively unhindered, avoiding the steric bulk of the ring hydrogens.
Result : Faster substitution.
Cis-Isomer (Breq) :
The nucleophile must approach from the axial trajectory.
This path is sterically encumbered by the axial hydrogens at C3 and C5 (1,3-diaxial repulsion).
Result : Slower substitution due to steric blocking of the electrophilic center.
Part 4: Experimental Validation Protocol
Use this self-validating protocol to distinguish the isomers based on reaction kinetics.
Reagents :
Substrate (100 mg)
Sodium Ethoxide (NaOEt), 1.0 M in Ethanol
Internal Standard (e.g., Dodecane)
Methodology :
Setup : Dissolve substrate and internal standard in dry ethanol (5 mL).
Initiation : Add NaOEt solution (2 equiv) at 25°C.
Monitoring : Aliquot every 5 minutes for GC/MS analysis.
Data Interpretation :
Fast consumption (< 15 mins) with formation of 3-methoxycyclohexene indicates the Trans isomer (E2 dominance).
Slow consumption (> 2 hours) or appearance of substitution products (ethers) indicates the Cis isomer.
Reaction Pathway Diagram
Figure 2: Kinetic pathway comparison demonstrating the direct route of the trans-isomer vs. the indirect route of the cis-isomer.
References
Eliel, E. L. (1962). Stereochemistry of Carbon Compounds. McGraw-Hill.
Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[1][2] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society.[3] Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link
Comparative study of 1-Bromo-3-methoxycyclohexane and its chloro-analogue
A Comparative Guide to 1-Bromo-3-methoxycyclohexane and its Chloro-Analogue for Synthetic Applications For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials a...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to 1-Bromo-3-methoxycyclohexane and its Chloro-Analogue for Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency, yield, and viability of a synthetic route. Halogenated cyclohexanes are versatile building blocks, and understanding the nuanced differences between bromo- and chloro-analogues is essential for strategic molecular design. This guide provides an in-depth comparative analysis of 1-Bromo-3-methoxycyclohexane and 1-Chloro-3-methoxycyclohexane, offering experimental insights and data to inform your selection process.
At a Glance: Structural and Physical Properties
The primary structural difference between 1-Bromo-3-methoxycyclohexane and 1-Chloro-3-methoxycyclohexane is the halogen substituent at the C1 position. This seemingly minor change has significant consequences for the molecule's physical properties, primarily due to the differences in atomic mass, size, and polarizability between bromine and chlorine.
Property
1-Bromo-3-methoxycyclohexane (Predicted)
1-Chloro-3-methoxycyclohexane (Predicted)
Causality of Difference
Molecular Formula
C₇H₁₃BrO
C₇H₁₃ClO
Different Halogen Atom
Molecular Weight
193.08 g/mol
148.63 g/mol
Bromine is significantly heavier than chlorine.
Boiling Point
Higher
Lower
The greater molecular weight and increased van der Waals forces of the bromo-compound lead to a higher boiling point.
Density
Higher
Lower
The higher atomic mass of bromine results in a denser compound.
Refractive Index
Higher
Lower
The larger, more polarizable electron cloud of bromine results in a higher refractive index.
Note: Experimental data for these specific compounds is limited. The properties listed are based on established chemical principles and data from closely related analogues like 1-Bromo-3-methylcyclohexane and 1-Chloro-3-methylcyclohexane.[1][2]
Synthesis Strategy: A Common Precursor Approach
A logical and efficient synthetic approach to both target molecules originates from a common precursor, 3-methoxycyclohexanol . The choice of halogenating agent then dictates the final product. This strategy allows for divergent synthesis from a readily available starting material.
Caption: Divergent synthesis from 3-methoxycyclohexanol.
Experimental Protocol 1: Synthesis of 1-Bromo-3-methoxycyclohexane
This protocol utilizes phosphorus tribromide (PBr₃), a classic and effective reagent for converting secondary alcohols to alkyl bromides with inversion of stereochemistry.
Causality: PBr₃ is chosen because it reacts readily with the alcohol to form a good leaving group (a phosphite ester), which is then displaced by the bromide ion in an Sₙ2 reaction. This method avoids the strongly acidic conditions of HBr, which can sometimes lead to side reactions like elimination or rearrangement.
Methodology:
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
Reagents: Dissolve 3-methoxycyclohexanol (1.0 eq) in anhydrous diethyl ether.
Reaction: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.
Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
Workup: Slowly pour the reaction mixture over crushed ice to quench the excess PBr₃. Separate the organic layer.
Purification: Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.
Experimental Protocol 2: Synthesis of 1-Chloro-3-methoxycyclohexane
Thionyl chloride (SOCl₂) is an excellent choice for this transformation, as the byproducts (SO₂ and HCl) are gases, which simplifies product purification.
Causality: The reaction proceeds via the formation of a chlorosulfite ester intermediate. The subsequent attack by the chloride ion can occur via an Sₙi (retention of stereochemistry) or Sₙ2 (inversion) mechanism, often influenced by the solvent. The inclusion of a base like pyridine ensures an Sₙ2 pathway and neutralizes the HCl byproduct.[3]
Methodology:
Setup: A flame-dried round-bottom flask is fitted with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl).
Reaction: Cool the solution to 0 °C. Add thionyl chloride (1.2 eq) dropwise.
Progression: After addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours until the reaction is complete (monitored by TLC).
Workup: Cool the mixture and slowly add water to quench. Separate the organic layer.
Purification: Wash the organic phase with 5% HCl solution, water, saturated NaHCO₃ solution, and finally brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by fractional distillation.
Spectroscopic Signatures: A Comparative Analysis
The choice of halogen significantly influences the electronic environment of the neighboring atoms, leading to predictable differences in NMR and IR spectra.
Spectroscopic Probe
1-Bromo-3-methoxycyclohexane
1-Chloro-3-methoxycyclohexane
Rationale for Difference
¹H NMR (CH-X)
~3.8 - 4.2 ppm
~3.9 - 4.4 ppm
The higher electronegativity of chlorine deshields the adjacent proton more than bromine, shifting its signal further downfield.
¹³C NMR (C-X)
~50 - 60 ppm
~55 - 65 ppm
While chlorine is more electronegative, the "heavy atom effect" of bromine causes the C-Br signal to appear slightly upfield (lower ppm) compared to the C-Cl signal.[4]
IR Stretch (C-X)
~515 - 690 cm⁻¹
~650 - 850 cm⁻¹
The C-Cl bond is stronger and involves a lighter atom than the C-Br bond, resulting in a higher frequency stretching vibration.[5][6]
The Core of the Matter: Comparative Reactivity
The most critical distinction for a synthetic chemist lies in the reactivity of the C-X bond. This is governed almost entirely by the leaving group ability of the halide.
Leaving Group Ability: The efficacy of a leaving group is inversely related to its basicity. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).
This fundamental principle dictates the relative rates of several key reaction types.
Caption: Reactivity comparison in key synthetic transformations.
A. Nucleophilic Substitution (Sₙ2)
In a bimolecular substitution (Sₙ2) reaction, the rate is dependent on both the nucleophile and the substrate. The carbon-leaving group bond is broken in the rate-determining step.
Causality: Because the C-Br bond is weaker and Br⁻ is a better, more stable leaving group, 1-Bromo-3-methoxycyclohexane will undergo Sₙ2 reactions at a significantly faster rate than its chloro-analogue under identical conditions.[8][9][10]
Synthetic Implication: For substitutions with weak or moderate nucleophiles, or when faster reaction times are desired, the bromo-compound is the superior choice. The chloro-analogue may require higher temperatures or longer reaction times to achieve a similar conversion.
B. Elimination (E2)
Similar to substitution, the rate of an E2 elimination is influenced by the leaving group's ability to depart.
Causality: The enhanced leaving group ability of bromide also accelerates elimination reactions. Therefore, 1-Bromo-3-methoxycyclohexane will typically undergo elimination more readily than the chloro-analogue when treated with a strong base.
Synthetic Implication: If the desired outcome is an elimination to form 3-methoxycyclohexene, the bromo-compound will provide the product more efficiently. Conversely, if elimination is an undesired side reaction during a substitution attempt, the less reactive chloro-analogue might offer a degree of control.
C. Grignard Reagent Formation
The formation of an organomagnesium halide (Grignard reagent) involves the insertion of magnesium metal into the carbon-halogen bond.[11]
Causality: The reactivity order for this reaction is R-I > R-Br > R-Cl.[12] The greater reactivity of the C-Br bond makes the formation of the Grignard reagent from 1-Bromo-3-methoxycyclohexane easier to initiate and sustain compared to the chloro-analogue.
Synthetic Implication: While Grignard reagents can be formed from alkyl chlorides, the reaction is often more sluggish and may require activation of the magnesium (e.g., with iodine or 1,2-dibromoethane) or higher temperatures. For reliable and efficient Grignard formation, the bromo-compound is the preferred substrate.[13]
Conclusion and Strategic Recommendations
The choice between 1-Bromo-3-methoxycyclohexane and its chloro-analogue is a strategic one, balancing reactivity, cost, and desired outcome.
Choose 1-Bromo-3-methoxycyclohexane when:
High reactivity is paramount for nucleophilic substitution or elimination reactions.
The synthetic plan involves the formation of a Grignard reagent.
Milder reaction conditions and shorter reaction times are a priority.
Choose 1-Chloro-3-methoxycyclohexane when:
A less reactive substrate is needed to enhance selectivity or minimize side reactions (e.g., competitive elimination).
Cost is a primary driver (chloro-compounds are often less expensive).
The subsequent reaction step is high-yielding and can tolerate more forcing conditions (higher temperatures, longer times).
By understanding the fundamental principles of halogen reactivity detailed in this guide, researchers can make more informed and effective decisions in the design and execution of complex synthetic pathways.
References
PubChem. (n.d.). 1-Chloro-3-methylcyclohexane. National Institutes of Health. Retrieved from [Link]
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 25). Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). Interpreting Infrared Spectra. Retrieved from [Link]
Chemistry LibreTexts. (2019, August 12). Leaving Groups. Retrieved from [Link]
Master Organic Chemistry. (2024, October 23). The Conjugate Acid Is A Better Leaving Group. Retrieved from [Link]
Quora. (2016, January 24). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
Google Patents. (n.d.). RU2187490C2 - Method of synthesis of chlorocyclohexane.
University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Technical Guide: Proper Disposal of 1-Bromo-3-methoxycyclohexane
Executive Summary & Core Directive Objective: Safe, compliant, and environmentally sound disposal of 1-Bromo-3-methoxycyclohexane (CAS: 1533933-93-5). Primary Hazard: This compound is a halogenated ether .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Objective: Safe, compliant, and environmentally sound disposal of 1-Bromo-3-methoxycyclohexane (CAS: 1533933-93-5).
Primary Hazard: This compound is a halogenated ether . It presents a dual hazard profile: it requires specific incineration protocols due to its halogen content (Bromine) and poses a latent explosion risk due to potential peroxide formation upon aging.
Core Directive: Do not dispose of this chemical down the drain or in standard non-halogenated solvent streams.[1] All disposal workflows must prioritize peroxide verification followed by halogenated waste segregation .
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
Can form explosive peroxides upon concentration or aging.[4]
Solubility
Immiscible with water
Requires organic solvent spill kits.
Critical Hazard: Peroxide Formation
As a secondary ether, 1-Bromo-3-methoxycyclohexane is susceptible to auto-oxidation. It falls under Group B peroxide formers.[4]
Mechanism: Oxygen attacks the carbon adjacent to the ether oxygen, forming hydroperoxides.
Risk: Distillation, evaporation, or long-term storage can concentrate these peroxides to explosive levels.[4][5]
Rule: If the container is >1 year old or shows crystal formation, DO NOT MOVE IT . Contact EHS immediately.
Pre-Disposal Protocol: The "Test & Segregate" System
Before this chemical leaves the bench, it must pass a two-step validation.
Step 1: Peroxide Validation (The "Self-Validating" Step)
Visual Inspection: Check for crystals around the cap or turbidity in the liquid. If present, stop immediately.
Chemical Test: Use Quantofix® Peroxide 100 strips (or equivalent).
< 20 ppm: Safe for standard disposal.
20–100 ppm: Must be treated/reduced before disposal.
> 100 ppm: High Risk. Contact EHS for stabilization.
Step 2: Waste Segregation[7]
Stream:Halogenated Organic Solvents .
Why? Halogenated compounds (containing F, Cl, Br, I) cannot be incinerated in standard boilers because they form acidic gases (HBr) and potential dioxins. They require high-temperature incineration with scrubbers.
Incompatibility: Keep separate from strong oxidizers (e.g., Nitric Acid) and alkali metals (Lithium, Sodium) to prevent exothermic runaway.
Disposal Workflow
This workflow ensures compliance with EPA RCRA standards (typically D001 for ignitability if FP < 60°C, and specific halogenated waste protocols).
Workflow Visualization
Figure 1: Decision logic for the safe disposal of peroxide-forming halogenated ethers.
Detailed Operational Steps
1. Container Selection
Use a High-Density Polyethylene (HDPE) or Glass container.
Avoid: Metal containers (potential corrosion from hydrolysis products like HBr).
Cap: Vented caps are preferred for waste containers to prevent pressure buildup, though standard screw caps are acceptable if headspace is left (10% minimum).
2. Reduction of Low-Level Peroxides (20–100 ppm)
If testing reveals low-level peroxides, neutralize them before adding to the main waste stream to prevent accumulation.